6-Amino-6-deoxy-D-glucopyranose, hydrochloride
Description
6-Amino-6-deoxy-D-glucopyranose, hydrochloride (CAS 4460-60-0) is a monosaccharide derivative where the hydroxyl group at the C6 position of D-glucose is replaced by an amino group, forming a hydrochloride salt. Its molecular formula is C₆H₁₃NO₅·ClH (MW 215.63), and it appears as a white crystalline solid with a melting point of 170–175°C (decomposition) . The compound is water-soluble and primarily used in medicinal chemistry, particularly as a precursor for synthesizing alkylating agents like nitrogen mustards in oncology research . Safety data indicate skin/eye irritation (H315, H319) and respiratory tract irritation (H335) risks .
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 |
InChI Key |
GHQIWWAEPCTDEU-BMZZJELJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via 3,4-Di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose Intermediate
One classical and well-documented synthetic route involves the use of 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose (compound 3) as a key intermediate. This method was reported by Nagabhushan et al. (1970).
Formation of the Glycal Intermediate (3): Starting from suitably protected glucopyranose derivatives, the 6-O-p-tolylsulfonyl group is introduced to activate the C-6 position for nucleophilic substitution.
Nitrosyl Chloride Addition: The glycal 3 is treated with two equivalents of nitrosyl chloride at 0°C for 3 hours, yielding the nitrosyl chloride adduct (compound 4) in high yield. This intermediate contains a 2-oximino group and preserves the p-tolylsulfonyl group at C-6.
Glycosidation: The nitrosyl chloride adduct 4 undergoes condensation with alcohols or phenols to form α-glycosides of 3,4-di-O-acetyl-2-oximino-6-O-p-tolylsulfonyl-D-arabino-hexopyranose.
Conversion to Glucosides: The oximino glycosides are converted to α-glucoside derivatives via ketoglycosides, involving reduction steps with borohydride reagents.
Azide Displacement and Reduction: The p-tolylsulfonyl group at C-6 is replaced by azide ion, followed by catalytic hydrogenation to reduce the azido group to the amino group.
Deprotection and Hydrochloride Formation: Finally, O-deacetylation and isolation as the hydrochloride salt yield 6-amino-6-deoxy-α-D-glucopyranose hydrochloride.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|
| 1 | Starting protected glucopyranose → tosylation | 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose (3) | Established literature method |
| 2 | Nitrosyl chloride (2 eq), 0°C, 3 h | Nitrosyl chloride adduct (4) | High yield |
| 3 | Alcohol/phenol condensation | α-Glycosides of 2-oximino derivative | Stereospecific α-configuration |
| 4 | Reduction (borohydride) | α-Glucoside ketoglycosides | Efficient conversion |
| 5 | Azide displacement, catalytic hydrogenation | 6-Azido-6-deoxy derivative | Standard nucleophilic substitution |
| 6 | O-deacetylation, isolation as hydrochloride | 6-Amino-6-deoxy-α-D-glucopyranose hydrochloride | Confirmed by IR and NMR |
This method is characterized by a high degree of stereospecificity and good overall yields. The key advantage is the use of the p-tolylsulfonyl group as a good leaving group enabling azide displacement at C-6.
Synthetic Routes via Thioglycoside and Trichloroacetimidate Donors for Glycoglycerolipid Analogs
A more recent approach, described in the synthesis of 6-amino-6-deoxy-glucoglycerolipid analogs (2016), uses thioglycoside intermediates and trichloroacetimidate glycosyl donors to prepare amino-functionalized glucopyranose derivatives, which can be converted to 6-amino-6-deoxy-D-glucopyranose hydrochloride after appropriate deprotection.
Activation of Thioglycoside: Thioglycoside precursors are activated with p-toluenesulfonyl chloride, then converted to azido derivatives using sodium azide.
Formation of Trichloroacetimidate Donor: The thioglycoside is transformed into a trichloroacetimidate glycosyl donor, which is highly reactive for glycosylation.
Glycosylation with Glycerol Derivatives: Glycosylation is performed with (S)-isopropylideneglycerol under trimethylsilyl trifluoromethanesulfonate activation, yielding glycosides with high α-selectivity.
Reduction of Azido Group: Catalytic hydrogenation reduces the azido group at C-6 to the amino group.
Acylation and Deprotection: Acylation of the amino group with fatty acids and removal of benzyl protecting groups yield the target amino sugars or their derivatives.
This method offers modular synthetic flexibility, allowing the introduction of various fatty acid chains and functional groups at C-6, useful for biological activity studies.
Comparative Data Table of Preparation Methods
Summary Table: Key Experimental Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitrosyl chloride addition | 2 eq nitrosyl chloride, 0°C, 3 h | High | Formation of oximino intermediate |
| Glycosidation | Alcohol/phenol, standard conditions | High | α-Glycoside formation |
| Azide substitution | Sodium azide, nucleophilic displacement | Good | Replaces tosyl group at C-6 |
| Catalytic hydrogenation | Pd/C or Pd(OH)2, H2 | 90-95 | Reduction of azide to amino group |
| Deacetylation/deprotection | Acidic or basic hydrolysis | High | Removal of acetyl protecting groups |
| Thioglycoside activation | p-Toluenesulfonyl chloride | Good | Preparation of reactive intermediates |
| Trichloroacetimidate formation | CCl3CN, DBU | 80-90 | Glycosyl donor formation |
| Glycosylation | TMSOTf activation, ether solvent | 90-97 | High α-selectivity |
| Acylation of amino group | EDCI/HOBt coupling with fatty acids | 80-95 | Functionalization at C-6 amino group |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group undergoes substitution reactions with electrophilic agents. Key examples include:
Table 1: Substitution Reactions of the C-6 Amine Group
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetic anhydride | Room temperature, basic | N-acetyl derivative | Protecting group in glycosylation |
| Benzoyl chloride | Pyridine, 0–5°C | N-benzoyl derivative | Stabilization for chromatography |
| Sodium azide (SN2) | DMF, 60°C, 12h | 6-azido-6-deoxy-D-glucopyranose | Intermediate for Staudinger reactions |
| Tosyl chloride | Alkaline aqueous phase | 6-tosylamide derivative | Precursor for further substitutions |
Mechanistic Insight : The SN2 displacement with sodium azide proceeds with retention of configuration at C-6 due to steric hindrance from the pyranose ring .
Oxidation
The amine group is susceptible to oxidation under controlled conditions:
-
Nitrosation : Reaction with nitrosyl chloride (NOCl) in anhydrous dichloromethane yields 6-nitroso-6-deoxy-D-glucopyranose , a precursor for glycoside synthesis .
-
Peracid Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) generates a nitro derivative, though competing hydroxyl oxidation limits yield .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces azide intermediates to primary amines, critical for synthesizing aminoglycoside antibiotics .
Glycosylation Reactions
The compound serves as a glycosyl donor in stereoselective glycoside formation:
Table 2: Glycosidation Examples
| Aglycon | Catalyst | Product | α/β Selectivity |
|---|---|---|---|
| L-Menthol | BF₃·OEt₂ | L-Menthyl 6-amino-6-deoxy-α-D-glucoside | α-only |
| Phenol | Silver triflate | Phenyl 6-amino-6-deoxy-β-D-glucoside | β-dominant |
Key Finding : The α-selectivity in menthol glycosidation exceeds 95% due to anchimeric assistance from the C-2 hydroxyl group .
Schiff Base Formation
Reacts with aldehydes (e.g., formaldehyde) in aqueous ethanol to form imine-linked conjugates , used in glycopolymer synthesis .
Cyclodehydration
Heating with acetic anhydride and ZnCl₂ yields 1,6-anhydro derivatives , valuable for studying ring-strain effects in glycosidases .
Stability and Side Reactions
Scientific Research Applications
Synthesis of Alkylating Agents
One of the primary applications of 6-amino-6-deoxy-D-glucopyranose hydrochloride is in the synthesis of alkylating nitrogen mustards. These compounds have been investigated for their potential anti-tumor activity. Research indicates that derivatives of this amino sugar can be used to create alkylating agents that interact with DNA, leading to cell death in cancerous cells .
Enzyme Inhibition Studies
The compound has also been studied for its role as an irreversible enzyme inhibitor. Its structure allows it to interact effectively with various enzymes, which can be beneficial in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. Notably, studies have shown that it can inhibit specific glycosidases and other enzymes involved in metabolic pathways .
Anti-inflammatory Effects
Research has indicated that 6-amino-6-deoxy-D-glucopyranose hydrochloride may possess anti-inflammatory properties, making it a candidate for treatments related to inflammation and pain management. Its potential to modulate immune responses is under investigation, particularly concerning conditions like osteoarthritis and rheumatoid arthritis .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of this compound, suggesting that it may inhibit the growth of certain bacteria and fungi. This application could lead to its use in developing new antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Amino-6-deoxy-D-glucopyranose, hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate carbohydrate metabolism and enzyme functions by acting as a substrate or inhibitor .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural and Functional Differences
The C6-modified glucopyranose derivatives differ in substituents (e.g., amino, chloro, azido) and their positions, influencing reactivity and applications.
Table 1: Comparative Analysis of C6-Modified Glucopyranose Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Group | Key Applications | Safety Profile |
|---|---|---|---|---|---|---|
| 6-Amino-6-deoxy-D-glucopyranose, HCl | 4460-60-0 | C₆H₁₃NO₅·ClH | 215.63 | -NH₂·HCl | Drug synthesis (e.g., nitrogen mustards) | Skin/eye irritation (H315, H319) |
| 6-Chloro-6-deoxy-D-glucose | 28528-86-1 | C₆H₁₁ClO₅ | 198.60 | -Cl | Precursor for synthetic building blocks | Toxic; requires safety protocols |
| 6-Azido-6-deoxy-α-D-glucopyranose | N/A | C₆H₁₁N₃O₅ | 205.17 | -N₃ | Structural biology (e.g., PDB ligand XVC) | Limited data; handle with caution |
| 3-Amino-3-deoxy-D-glucopyranose | N/A (RS003) | C₆H₁₃NO₅ | 179.17 | -NH₂ (C3) | Glycobiology research | Not specified |
| 4-Amino-4-deoxy-D-glucopyranose | N/A (RS004) | C₆H₁₃NO₅ | 179.17 | -NH₂ (C4) | Antibiotic synthesis (e.g., forosamine) | Not specified |
Q & A
Q. What are the primary synthetic pathways for 6-amino-6-deoxy-D-glucopyranose hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves selective amination of 6-deoxy-D-glucose derivatives. A common approach is nucleophilic substitution using ammonia or its derivatives under controlled pH and temperature. For example, 6-chloro-6-deoxy-D-glucose (a structural analog) can be reacted with aqueous ammonia at 40–60°C to replace the chloro group with an amine . Key variables include reaction time, solvent polarity (e.g., water or methanol), and the use of protective groups to prevent undesired side reactions. Optimization via fractional factorial design (e.g., varying temperature, pH, and molar ratios) can improve yields .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm the substitution pattern at C6 and the integrity of the glucopyranose ring. For example, the absence of a C6 hydroxyl proton signal and presence of an amine proton peak (~δ 1.5–2.5 ppm) are diagnostic .
- HPLC-MS : Reversed-phase chromatography with evaporative light scattering or mass detection quantifies purity and identifies byproducts (e.g., incomplete dechlorination or over-alkylation) .
- Elemental Analysis : Validates stoichiometric chloride content in the hydrochloride salt form .
Q. How is this compound utilized in foundational biochemical assays?
As an aminoglycoside analog, it serves as a substrate for glycosidases or glycosyltransferases to study enzyme specificity. For instance, its 6-amino group can act as a hydrogen-bond donor in enzyme active sites, enabling mechanistic studies of carbohydrate-processing enzymes .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing 6-amino-6-deoxy-D-glucopyranose derivatives?
Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in substitution reactions. For example, ICReDD’s reaction path search methods identify energy barriers for amination steps, guiding experimentalists to bypass high-energy intermediates . Molecular dynamics simulations further assess solvent effects on reaction kinetics.
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported enzyme inhibition or cytotoxicity may arise from:
- Batch Variability : Impurities in synthesis (e.g., residual chloride) alter bioactivity. Rigorous QC protocols (HPLC-MS, elemental analysis) are essential .
- Assay Conditions : pH-dependent protonation of the amine group affects binding affinity. Standardizing buffer systems (e.g., Tris-HCl vs. phosphate) and ionic strength mitigates this .
- Cell Line Specificity : Differences in membrane transporters (e.g., SGLT1/2) influence cellular uptake. Comparative studies using isogenic cell lines with/without transporter expression clarify mechanisms .
Q. What interdisciplinary approaches enhance its application in drug discovery?
- Glycoengineering : Incorporate the 6-amino group into glycoconjugates for targeted drug delivery. For example, coupling with nitrogen mustards (alkylating agents) creates prodrugs activated by tumor-associated enzymes .
- Structural Biology : Cryo-EM or X-ray crystallography of enzyme-ligand complexes identifies binding motifs for rational drug design .
- Metabolic Labeling : Radiolabeled C or H derivatives track intracellular trafficking in cancer models .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound?
Q. How should researchers design dose-response experiments for cytotoxicity studies?
- Pilot Screens : Use a 10-point logarithmic dilution series (1 nM–100 µM) across 3–5 cell lines to establish IC ranges.
- Controls : Include a parent sugar (e.g., D-glucose) to distinguish specific toxicity from osmotic effects .
- High-Content Imaging : Quantify apoptosis/necrosis markers (e.g., Annexin V/PI) to differentiate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
